3-(4-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
This compound is a triazaspiro[4.5]dec-3-en-2-one derivative featuring a 4-methoxyphenyl group at position 3 and a 4-methylbenzenesulfonyl (tosyl) group at position 6. Its molecular formula is C₂₂H₂₃N₃O₃S, with a molecular weight of 409.50 g/mol.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-3-9-18(10-4-15)29(26,27)24-13-11-21(12-14-24)22-19(20(25)23-21)16-5-7-17(28-2)8-6-16/h3-10H,11-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEMJKMNBPFJBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the methylbenzenesulfonyl group: This is typically done through a sulfonylation reaction using a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and acids (e.g., HCl, H2SO4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C17H20N4O3S
Molecular Weight : 364.43 g/mol
IUPAC Name : 3-(4-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
The compound features a spirocyclic structure that enhances its chemical diversity and potential reactivity. The presence of functional groups such as methoxyphenyl and tosyl contributes to its unique properties.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex spirocyclic compounds. Its unique structure allows for various chemical modifications, enabling researchers to explore new synthetic pathways and develop novel materials.
Biology
The biological activities of this compound have been extensively studied:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.
- Anticancer Activity : Recent studies demonstrate its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values are promising:
- MCF-7: 12 µM
- HeLa: 15 µM
- A549: 18 µM
The mechanisms include inhibition of cell proliferation and induction of apoptosis through caspase activation.
Medicine
Ongoing research explores the potential of this compound as a pharmaceutical intermediate in drug development. Its ability to modulate specific biochemical pathways makes it a candidate for therapeutic applications, especially in oncology.
Industry
In industrial applications, the compound is utilized in developing new materials with unique properties. Its versatility allows for incorporation into polymers and resins, enhancing material performance and functionality.
Case Studies
- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that the compound effectively induces apoptosis and inhibits proliferation.
- Antimicrobial Activity Assessment : In vitro tests showed significant inhibition of bacterial growth at low concentrations.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their pharmacological or physicochemical properties:
Key Observations
The sulfonyl group in the target compound and BG15410 may enhance hydrogen-bonding capacity compared to the benzoyl group in G490-0271 or the absence of sulfonyl in simufilam .
Biological Activity: N-hydroxy derivatives (e.g., 27b) exhibit NO donor activity, which is absent in the target compound due to lack of hydroxylation. This suggests divergent therapeutic applications (e.g., cardiovascular vs. anticancer) . Spirotetramat metabolites demonstrate how minor structural changes (e.g., 1-azaspiro vs. triazaspiro) shift applications from pharmaceuticals to agrochemicals .
Physicochemical Properties: The tert-butyl group in BG15410 increases molecular weight and lipophilicity (clogP ~4.2 vs. Simufilam’s lower molecular weight (259.35 g/mol) and lack of sulfonyl group may facilitate CNS penetration, aligning with its role as a filamin A binder in neurodegenerative diseases .
Biological Activity
The compound 3-(4-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of the triazaspirodecane family, which has garnered attention for its diverse biological activities. This article synthesizes existing research on its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The molecular formula of the compound is , indicating the presence of methoxy and sulfonyl groups that are believed to enhance its biological activity.
Anticancer Activity
Research indicates that triazaspiro compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of triazole compounds can inhibit the proliferation of human breast cancer cells (MCF-7) and liver cancer cells (Bel-7402) . The specific compound has not been extensively studied in this context, but its structural similarities suggest potential anticancer properties.
Anti-inflammatory Effects
Triazole derivatives are also known for their anti-inflammatory activities. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity could position the compound as a candidate for further investigation in inflammatory diseases.
Case Studies and Research Findings
The biological activity of triazaspiro compounds may be attributed to several mechanisms:
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The inhibition of metabolic enzymes like acetylcholinesterase has been reported for related compounds, which could extend to the compound .
- Interaction with DNA : Similar compounds have shown the ability to bind with DNA, potentially disrupting replication in cancerous cells.
Q & A
Q. What are the key steps and optimization strategies for synthesizing this spirocyclic compound?
Answer: The synthesis involves multi-step organic reactions, typically starting with:
Spirocyclization : Formation of the triazaspiro core via cyclocondensation reactions using amino alcohols or ketones .
Sulfonylation : Introducing the 4-methylbenzenesulfonyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
Functionalization : Coupling the 4-methoxyphenyl group using Suzuki-Miyaura cross-coupling or Ullmann-type reactions .
Q. Optimization Tips :
- Catalysts : Use Pd(PPh₃)₄ for cross-coupling to improve yields (≥75%) .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for sulfonylation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
Answer: Structural validation requires a combination of:
- X-ray Crystallography : Resolves spirocyclic conformation and bond angles (e.g., N1-C2-N3 = 118.5°) .
- NMR Spectroscopy :
- ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; sulfonyl groups cause deshielding of adjacent protons (δ 7.5–8.2 ppm) .
- ¹³C NMR : Spiro carbon signals appear at δ 60–70 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₂₄H₂₅N₃O₄S: [M+H]⁺ = 452.15) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
Answer: Structure-activity relationship (SAR) studies reveal:
| Substituent | Position | Effect on Activity | Reference |
|---|---|---|---|
| Methoxy (OCH₃) | Para (C4) | ↑ Lipophilicity → Enhanced cellular uptake (LogP = 2.8) | |
| Methyl (CH₃) | Sulfonyl group | Steric hindrance → Reduced enzyme binding (IC₅₀ ↑ 30%) | |
| Fluorine (F) | Aromatic ring | Electron-withdrawing → ↑ Metabolic stability (t₁/₂ = 8h vs. 4h for Cl) |
Q. Methodological Insight :
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .
- Compare IC₅₀ values across analogs using dose-response assays (e.g., MTT for cytotoxicity) .
Q. What experimental approaches resolve contradictions in reported biological activity data?
Answer: Discrepancies in antimicrobial vs. anticancer activity may arise from:
- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram+ vs. Gram-) .
- Compound Purity : HPLC purity ≥95% required; impurities (e.g., unreacted sulfonyl chloride) may skew results .
- Solubility Factors : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
Q. Resolution Strategy :
Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial tests).
Validate target engagement via surface plasmon resonance (SPR) to measure binding kinetics (KD < 1 μM = high affinity) .
Q. How can researchers design stability studies for this compound under physiological conditions?
Answer: Methodology :
pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via LC-MS over 24h .
Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism; calculate intrinsic clearance (CLint) .
Photostability : Expose to UV light (320–400 nm) and quantify degradation products (e.g., sulfoxide derivatives) .
Q. Key Data :
- Half-life (t₁/₂) : >6h in pH 7.4 indicates suitability for oral administration .
- Major Metabolite : Demethylation of methoxy group (detected at m/z 438.10) .
Methodological Challenges and Solutions
Q. What strategies improve yield in large-scale synthesis?
Answer:
- Flow Chemistry : Enhances reproducibility for sulfonylation (yield ↑ 20%) .
- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs .
- Workup Optimization : Use aqueous/organic biphasic systems to isolate intermediates efficiently .
Q. How to address low solubility in aqueous media for in vivo studies?
Answer:
- Formulation : Use β-cyclodextrin inclusion complexes (↑ solubility by 10-fold) .
- Prodrug Design : Introduce phosphate esters at the sulfonyl group for hydrolytic activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
